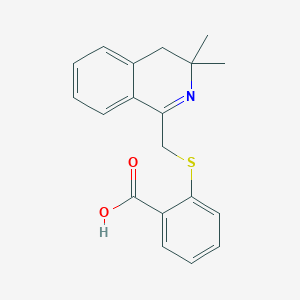

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid

Description

Properties

IUPAC Name |

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-19(2)11-13-7-3-4-8-14(13)16(20-19)12-23-17-10-6-5-9-15(17)18(21)22/h3-10H,11-12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOXRVCLHWCBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)CSC3=CC=CC=C3C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153620 | |

| Record name | 2-[[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)methyl]thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332358-90-4 | |

| Record name | 2-[[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)methyl]thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332358-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)methyl]thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,3-dimethyl-3,4-dihydro-isoquinoline intermediate. This intermediate is then reacted with a suitable benzoic acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, including recrystallization and chromatography, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of the benzoic acid can participate in electrophilic aromatic substitution reactions, introducing various substituents like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, diethyl ether as solvent.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine), Friedel-Crafts alkylation reagents (alkyl halides, aluminum chloride).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids, alkylbenzoic acids.

Scientific Research Applications

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is largely dependent on its interaction with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- Functional Groups: The target compound’s methylsulfanyl-benzoic acid group contrasts with the amino acid side chains in compounds. This distinction impacts solubility (methylsulfanyl groups reduce polarity compared to amino acids) and reactivity (e.g., susceptibility to oxidation) .

- Bioactivity: Amino acid derivatives () are often designed for improved cellular uptake or enzyme targeting, whereas the target compound’s dimethoxy and benzoic acid groups may enhance receptor binding or metabolic stability .

Benzoic Acid Derivatives with Pharmacological Relevance

The benzoic acid moiety is shared with other bioactive compounds, such as caffeic acid (3,4-Dihydroxybenzeneacrylic acid):

Key Differences :

- Polarity : Caffeic acid’s hydroxyl groups confer higher water solubility and antioxidant activity, whereas the target compound’s methoxy and methylsulfanyl groups enhance lipophilicity, favoring membrane penetration in drug delivery .

- Applications : Caffeic acid is widely used in food and cosmetic industries, while the target compound is restricted to synthetic pharmaceutical workflows .

Pharmacopeial and Industrial Comparators

Compounds like 2-(Diphenylmethoxy)-N-methylethanamine () share pharmacological relevance but differ structurally:

Key Differences :

- Mechanistic Potential: The target compound’s isoquinoline scaffold may interact with central nervous system targets (e.g., neurotransmitter receptors), whereas diphenhydramine derivatives primarily act via histamine receptor antagonism .

Biological Activity

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H23N3O2

- Molecular Weight : 361.44 g/mol

- CAS Number : 1396969-17-7

Research indicates that benzoic acid derivatives, including this compound, may influence various biological pathways:

- Protein Degradation Systems : Studies have shown that benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells .

- Enzyme Interaction : In silico studies suggest that these compounds may act as inhibitors or activators of key enzymes involved in cellular processes, such as cathepsins B and L .

Biological Activities

The biological activities of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid can be categorized as follows:

Antioxidant Activity

Antioxidants play a vital role in combating oxidative stress, which is linked to various diseases. Compounds with similar structures have demonstrated significant antioxidant properties .

Antimicrobial Activity

Several studies have reported antimicrobial effects for benzoic acid derivatives. For instance, compounds similar to this one have shown efficacy against various bacterial and fungal strains .

Neuroprotective Effects

Given the structural similarities with compounds studied for neurodegenerative diseases, this compound may exhibit neuroprotective properties. Its ability to penetrate the blood-brain barrier (BBB) could make it a candidate for treating conditions like Alzheimer's disease .

Case Studies

- Study on Protein Degradation : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated a significant increase in the activity of cathepsins B and L when treated with these compounds, suggesting their potential role in enhancing protein degradation pathways .

- Neuroprotective Potential : In a series of experiments aimed at developing dual-target inhibitors for Alzheimer's disease, compounds structurally related to 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid were found to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets for neurodegenerative therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for preparing 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid?

The compound’s synthesis likely involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the dihydroisoquinoline core via cyclization of 2-alkynylbenzaldehyde derivatives with amines, as demonstrated in analogous dihydroisoquinoline syntheses using CuCl-catalyzed three-component reactions .

- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene coupling.

- Step 3 : Functionalization with the benzoic acid moiety through esterification followed by hydrolysis. Key purification methods include recrystallization or column chromatography. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the dihydroisoquinoline ring (e.g., aromatic protons at δ 6.5–8.0 ppm) and methylsulfanyl group (δ 2.1–2.5 ppm for SCH) .

- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretch (~1700 cm) and sulfanyl S-H/C-S stretches (2500–2600 cm and ~700 cm, respectively).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How is the compound’s stability assessed under experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) identifies decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours.

- Light Sensitivity : Store samples in amber vials and compare stability to light-exposed controls using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data for structural elucidation be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve:

- Perform variable-temperature NMR to detect conformational changes.

- Compare computational models (DFT) with experimental X-ray data to validate bond angles/rotamers .

- Use NOESY/ROESY NMR to analyze spatial proximity of protons in solution .

Q. What strategies optimize reaction yields for introducing the methylsulfanyl group?

- Catalyst Screening : Test Pd/Cu-based catalysts for cross-coupling reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.

- Protecting Groups : Temporarily protect the benzoic acid moiety (e.g., as a methyl ester) to prevent side reactions during sulfanylation .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

- Analog Synthesis : Modify the dihydroisoquinoline (e.g., substituents at C3/C4) or benzoic acid (e.g., halogenation).

- Biological Assays : Test analogs in standardized anti-inflammatory (COX inhibition) or antimicrobial (MIC against S. aureus/E. coli) models .

- Computational Docking : Map interactions with target proteins (e.g., COX-2) using molecular dynamics simulations .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts may stem from:

- Over-oxidation : Sulfanyl to sulfonyl groups under aerobic conditions. Monitor via TLC and use inert atmospheres.

- Incomplete Cyclization : Intermediate isolation (e.g., via extraction) and re-subjection to cyclization conditions (e.g., CuCl at 60°C) .

- Acid-Catalyzed Rearrangements : Avoid strong acids during benzoic acid deprotection; use mild hydrolytic conditions (e.g., LiOH/THF/water) .

Methodological Considerations

Q. How should researchers address discrepancies in biological assay reproducibility?

- Standardize Protocols : Use reference compounds (e.g., indomethacin for COX assays) in each assay batch.

- Control Solvent Effects : Ensure DMSO concentrations are ≤1% to avoid cytotoxicity artifacts.

- Triplicate Experiments : Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What advanced techniques validate the compound’s purity beyond HPLC?

- Chiral Chromatography : Resolve enantiomers if stereocenters are present.

- Elemental Analysis : Confirm C/H/N/S ratios within 0.4% of theoretical values.

- ICP-MS : Detect trace metal contaminants from catalysts (e.g., Cu residues) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET Prediction : Use software (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions.

- Bioisosteric Replacement : Substitute sulfanyl with sulfonamide to enhance metabolic stability.

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.